1,2-Epoxyoctane

Epoxide hydrolase kinetics Biocatalysis Enantioselective resolution

This Grade ≥97% 1,2-Epoxyoctane is a critical C8 aliphatic epoxide for reproducible kinetic assays and polymer modification. Its intermediate chain length delivers 48-fold higher catalytic efficiency (kcat/Km = 96.56 mM⁻¹ s⁻¹) vs. 1,2-epoxyhexane in Ylehd epoxide hydrolase screens, providing a quantitative benchmark for enzyme engineering. In material science, it enables yields up to 90% and controllable molar substitution (0.7–2.4) for α-hydroxyoctyl starch ethers, achieving tunable hydrophobicity between C6- and C10-modified analogs. Moisture-sensitive handling (<500 ppm water) is essential to maintain Lewis acid-catalyzed regioselectivity. Procure ≥97% purity for consistent electrophilic reactivity, validated in genotoxicity comparators and polyether polyol synthesis.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 2984-50-1
Cat. No. B1223023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Epoxyoctane
CAS2984-50-1
Synonymsoctene-1,2-oxide
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCCCCC1CO1
InChIInChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3
InChIKeyNJWSNNWLBMSXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Epoxyoctane (CAS 2984-50-1): Procurement Guide for C8 Terminal Epoxide in Precision Synthesis and Polymer Modification


1,2-Epoxyoctane (1-octene oxide; 2-hexyloxirane) is a C8 terminal aliphatic epoxide, represented by the molecular formula C8H16O and a molecular weight of 128.22 g/mol. Its structure consists of a reactive, strained three-membered oxirane ring substituted with a linear six-carbon hexyl chain, imparting the compound with a measured density of 0.835 g/mL at 20°C and a boiling point of 62–64°C at 17 mmHg [1]. The compound is supplied as a colorless, clear liquid with a typical purity specification of ≥96.0% by GC . Synthetically, it is produced via the epoxidation of 1-octene using peracetic acid or performic acid, or through biocatalytic routes using Pseudomonas oleovorans in two-phase fermentation systems [2][3]. Its applications span organic synthesis as a versatile electrophilic intermediate, enzyme kinetic studies involving epoxide hydrolases, and the hydrophobic modification of biopolymers such as starch and dextran to produce functional ethers and polymeric surfactants [4].

Why 1,2-Epoxyoctane Cannot Be Substituted with 1,2-Epoxyhexane or 1,2-Epoxydecane in Critical Applications


Within the homologous series of terminal aliphatic epoxides, chain length is not a passive structural feature but a critical determinant of both enzymatic recognition and material functionality. A comparative kinetic study using purified Ylehd epoxide hydrolase demonstrates that 1,2-epoxyoctane exhibits an intermediate catalytic efficiency (kcat/Km = 96.56 mM⁻¹ s⁻¹) that is approximately 48-fold higher than that of the C6 analog (2.0 mM⁻¹ s⁻¹) and 14-fold higher than that of the C10 analog (6.73 mM⁻¹ s⁻¹) [1]. In material science contexts, the alkyl chain length directly governs the extent of hydrophobic modification achieved on polysaccharide backbones; an investigation into starch etherification using a series of 1,2-epoxyalkanes from C6 to C12 confirmed that the hydrophobic character of the resulting modified starch increases proportionally with both molar substitution and alkyl chain length [2]. Consequently, substituting 1,2-epoxyoctane with a shorter (C6) or longer (C10) epoxide alters the substrate-enzyme affinity and material hydrophobicity, which in turn affects downstream performance in biocatalytic resolution and in the design of amphiphilic polymer architectures. The following quantitative evidence guide provides specific, comparative data to support informed selection and procurement decisions.

1,2-Epoxyoctane (CAS 2984-50-1): Quantitative Comparative Evidence for Scientific Procurement Decisions


1,2-Epoxyoctane Achieves 48-Fold Higher Catalytic Efficiency in Epoxide Hydrolase Assays Compared to the C6 Homolog

In a direct comparative enzymatic assay, 1,2-epoxyoctane demonstrated a catalytic efficiency (kcat/Km) of 96.56 ± 1.55 mM⁻¹ s⁻¹ when processed by purified Ylehd epoxide hydrolase. This value represents a 48.3-fold increase over 1,2-epoxyhexane (2.0 ± 0.05 mM⁻¹ s⁻¹) and a 14.3-fold increase over 1,2-epoxydecane (6.73 ± 0.82 mM⁻¹ s⁻¹) [1]. The observed difference is primarily driven by a substantially lower Michaelis constant (Km = 0.5 ± 0.045 mM) for 1,2-epoxyoctane, indicating stronger enzyme-substrate binding compared to 1,2-epoxyhexane (Km = 16.37 ± 0.97 mM) [1].

Epoxide hydrolase kinetics Biocatalysis Enantioselective resolution

1,2-Epoxyoctane Yields Up to 90% Conversion in Hydrophobic Starch Etherification with Tunable Molar Substitution from 0.7 to 2.4

Under optimized alkaline aqueous conditions (140°C, 3.9 bar, sodium hydroxide to anhydroglucose unit ratio of 0.5 to 1.0), 1,2-epoxyoctane reacts with starch to produce α-hydroxyoctyl starch ethers with yields up to 90% [1]. The molar substitution (MS) can be systematically controlled by adjusting the 1,2-epoxyoctane concentration, allowing access to a range of MS values from 0.7 to 2.4 [1]. In a direct comparison across the homologous series, the hydrophobic character of the resulting starch ethers increased with both increasing MS and increasing alkyl chain length, establishing 1,2-epoxyoctane as the C8 member that balances adequate hydrophobicity with synthetic accessibility relative to C6 and C10-C12 epoxides [1].

Polysaccharide modification Hydrophobic starch ethers Biodegradable materials

Electrophilic Reactivity of 1,2-Epoxyoctane with Valine Methylamide: Rate Constant Quantified as 0.5–0.6 M⁻¹ h⁻¹

The electrophilic reactivity of 1,2-epoxyoctane toward valine methylamide, a model for N-terminal valine in hemoglobin used in genotoxicity dosimetry, was determined using both cob(I)alamin and nicotinamide trapping methods. The second-order rate constant for 1,2-epoxyoctane was measured as 0.5 M⁻¹ h⁻¹ (cob(I)alamin method) and 0.6 M⁻¹ h⁻¹ (nicotinamide method) at 37°C [1]. This value fits within a homologous series trend where reactivity decreases with increasing carbon number: ethylene oxide (1.6–1.7), propylene oxide (0.9–1.1), 1,2-epoxybutane (0.7–0.8), and 1,2-epoxyoctane (0.5–0.6) M⁻¹ h⁻¹ [1].

Electrophilic reactivity Genotoxicity screening Toxicological monitoring

BCF-Catalyzed Ring-Opening Polymerization of 1,2-Epoxyoctane: Regioselectivity Controlled by Water Content and Nucleophile Choice

In the tris(pentafluorophenyl)borane (BCF)-catalyzed ring-opening of 1,2-epoxyoctane, microkinetic modeling combined with DFT calculations revealed that under low water conditions (<500 ppm), >95% of the reaction flux proceeds through the conventional Lewis acid-catalyzed pathway [1]. As water content increases, up to 80% of the reaction flux shifts to a water-mediated mechanism, which alters the regioselectivity of ring opening [1]. The experimental and computational framework demonstrated that the choice of nucleophile (primary alcohol 1-propanol versus secondary alcohol 2-propanol) exerts a strong influence on both reaction rate and regioselectivity, with distinct speciation of BCF adducts observed for each nucleophile [2].

Ring-opening polymerization Polyether polyol synthesis Lewis acid catalysis

Yeast Strain-Dependent Epoxide Hydrolase Activity for 1,2-Epoxyoctane Resolution: Biocatalytic Platform Evaluation

A comprehensive screen of 187 yeast strains from 25 different genera revealed strain-specific epoxide hydrolase (EH) activities toward 1,2-epoxyoctane, enabling the biocatalytic resolution of racemic mixtures [1]. The study established that resting cells of specific yeast strains exhibit novel EH activities capable of enantioselective hydrolysis, providing a renewable and scalable platform for the production of enantiomerically enriched 1,2-epoxyoctane and its corresponding diol [1][2]. Unlike chemical resolution methods, this biocatalytic approach offers the potential for stereochemical control without the use of chiral auxiliaries or metal catalysts.

Biocatalytic resolution Epoxide hydrolase screening Chiral epoxide synthesis

Hydrophobic Modification of Dextran with 1,2-Epoxyoctane Produces Amphiphilic Polymers with Controlled Aggregation Behavior

Dextran, a neutral bacterial polysaccharide, was hydrophobically modified by reaction with 1,2-epoxyoctane and 1,2-epoxydodecane in dimethyl sulfoxide, yielding a series of amphiphilic polymers with tunable structural parameters including polysaccharide chain length, number of grafted alkyl chains, and alkyl chain length [1]. Static and dynamic light scattering confirmed the presence of aggregates in dilute solution, with aggregate size and molecular weight dependent on the hydrophobic modification parameters [1]. The C8 alkyl chain contributed an intermediate hydrophobic character relative to the C12 modification, allowing precise tuning of solution viscosity and aggregation behavior [1].

Amphiphilic polysaccharides Polymeric surfactants Self-assembly

1,2-Epoxyoctane: Validated Application Scenarios for Research and Industrial Procurement


Enantioselective Biocatalytic Resolution Using Epoxide Hydrolases

Based on the 48-fold higher catalytic efficiency of 1,2-epoxyoctane relative to 1,2-epoxyhexane in Ylehd epoxide hydrolase assays [1], this compound is optimally positioned as a substrate for screening and engineering epoxide hydrolases with enantioselective activity. The kinetic parameters (Km = 0.5 mM; kcat = 48.28 s⁻¹) provide a quantitative benchmark for evaluating enzyme variants and whole-cell biocatalysts [1]. Procurement of 1,2-epoxyoctane at ≥96% purity is recommended for reproducible kinetic assays and for the preparative-scale resolution of chiral epoxides and diols using yeast strains with characterized EH activities [2].

Synthesis of Hydrophobic Starch Ethers with Controlled Molar Substitution

The demonstrated ability to achieve yields up to 90% and to control molar substitution from 0.7 to 2.4 in the alkali-catalyzed addition of 1,2-epoxyoctane to starch [1] validates its use in the production of α-hydroxyoctyl starch ethers. These modified starches exhibit intermediate hydrophobicity between C6- and C10-modified analogs, enabling the rational design of biodegradable materials with tailored water resistance. Procurement of 1,2-epoxyoctane for this application should prioritize purity and moisture-sensitive handling, as the reaction is conducted under aqueous alkaline conditions at elevated temperature and pressure [1].

Model Substrate for Electrophilic Reactivity and Genotoxicity Screening

With a quantified reaction rate constant of 0.5–0.6 M⁻¹ h⁻¹ toward valine methylamide at 37°C, 1,2-epoxyoctane serves as a reference C8 epoxide for calibrating trapping assays (cob(I)alamin or nicotinamide) designed to measure electrophilic reactivity [1]. Its position within the homologous series (lower reactivity than ethylene oxide but higher than longer-chain epoxides) makes it a valuable comparator in toxicological studies evaluating the relationship between alkyl chain length and genotoxic potential [1].

Precursor for Polyether Polyols via BCF-Catalyzed Ring-Opening Polymerization

The mechanistic insights from DFT and microkinetic modeling of BCF-catalyzed 1,2-epoxyoctane ring-opening [1] support its application in the controlled synthesis of polyether polyols, which are key intermediates in polyurethane and surfactant manufacturing. The documented sensitivity of reaction flux to water content (<500 ppm favors Lewis acid pathway; elevated water shifts up to 80% flux to water-mediated pathway) provides critical process parameters for optimizing regioselectivity [1]. Procurement should consider moisture-sensitive storage requirements (store under inert gas at 2–8°C) to maintain catalyst performance and product reproducibility [2].

Technical Documentation Hub

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